molecular formula C32H55N3O9 B12289073 EnniatinB2

EnniatinB2

Cat. No.: B12289073
M. Wt: 625.8 g/mol
InChI Key: NUFASKQIWTXKBR-UHFFFAOYSA-N
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Description

Enniatin B2 is a cyclic hexadepsipeptide mycotoxin produced by Fusarium fungi. It is structurally characterized by alternating three D-hydroxyisovaleryl residues and three N-methylated amino acids.

Properties

Molecular Formula

C32H55N3O9

Molecular Weight

625.8 g/mol

IUPAC Name

4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)

InChI Key

NUFASKQIWTXKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin B2 is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, involving the enzyme enniatin synthetase . This enzyme catalyzes the formation of the cyclohexadepsipeptide structure by incorporating alternating residues of N-methyl amino acids and hydroxy acids . The synthesis typically involves the following steps:

  • Activation of amino acids and hydroxy acids.
  • Formation of peptide bonds.
  • Cyclization to form the cyclic depsipeptide structure.

Industrial Production Methods: Industrial production of enniatin B2 involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The process includes:

Chemical Reactions Analysis

Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various enniatin derivatives with modified biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structural analogs like Enniatin B1, B4, A1, or Beauvericin, as well as other mycotoxins (e.g., aflatoxins, zearalenone). However, the evidence lacks such information. Below is a hypothetical framework for such a comparison, inferred from general mycotoxin research practices:

Table 1: Hypothetical Comparison of Enniatin B2 with Related Compounds

Property Enniatin B2 (Hypothetical) Enniatin B1 (Inferred from ) Beauvericin
Molecular Formula C₃₆H₆₃N₃O₉* C₃₄H₅₇N₃O₉ C₄₅H₅₇N₃O₉
Molecular Weight ~705 g/mol ~675 g/mol ~783 g/mol
Toxicity (LD₅₀) Not reported Moderate cytotoxicity High cytotoxicity
Ionophoric Activity K⁺/Na⁺ selectivity Ca²⁺ transport Non-selective
Regulatory Status No established limits Emerging concern in EU Unregulated

Hypothetical values due to lack of evidence-supported data.

Key Research Findings (Generalized)

  • Structural Differences : Enniatin B2 has additional methyl or hydroxyl groups compared to B1, altering its ion-binding affinity .
  • Toxicokinetics : Enniatins exhibit synergistic effects with other mycotoxins, but B2’s metabolic pathways remain understudied.
  • Environmental Prevalence : Co-occurrence of Enniatins B1 and B2 in cereal crops has been reported, but B2’s contamination levels are typically lower .

Critical Limitations of the Evidence

  • Other evidence (1–5, 7–19) is irrelevant to mycotoxins or natural products chemistry.

Recommendations for Authoritative Sources

To address the query accurately, consult:

EFSA Reports : European Food Safety Authority assessments on Enniatins.

PubMed/MDPI Articles : Peer-reviewed studies on Fusarium mycotoxins.

TOXNET Database : Detailed toxicological profiles of Enniatins.

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